Trans-4-Aminomethylcyclohexanecarboxylic acid isopropylamide, hydrochloride, commonly known as tranexamic acid, is a synthetic derivative of the amino acid lysine. It serves primarily as an antifibrinolytic agent, which means it helps to prevent excessive bleeding by inhibiting the breakdown of fibrin in blood clots. This compound is utilized in various medical applications, including the management of heavy menstrual bleeding, surgical bleeding, and trauma-related hemorrhage.
Tranexamic acid was first synthesized in 1962 by Japanese researchers Shosuke and Utako Okamoto. Since its introduction, it has become a staple in clinical settings for its effectiveness in controlling bleeding. The compound's chemical structure allows it to interact with plasminogen and plasmin, two key proteins involved in the clotting process.
Tranexamic acid is classified as an antifibrinolytic medication. It belongs to the broader category of hemostatic agents that are used to promote blood clotting and reduce blood loss during surgical procedures or traumatic injuries. It is also recognized as an essential medicine by the World Health Organization due to its critical role in treating severe bleeding conditions.
The synthesis of tranexamic acid typically involves several steps, starting from simple organic compounds. The primary method includes:
The synthesis can be optimized through various reaction conditions such as temperature, solvent choice, and catalyst use. For instance, using a polar solvent can increase the yield of the aminomethylation step.
The molecular formula of tranexamic acid is , with a molecular weight of approximately 157.21 g/mol. The structural representation includes a cyclohexane ring with a carboxylic acid group and an aminomethyl substituent.
The compound exhibits stereoisomerism due to the presence of chiral centers in its structure.
Tranexamic acid participates in several chemical reactions relevant to its function:
The binding affinity of tranexamic acid to plasminogen is significantly higher than that of its older analogue, ε-aminocaproic acid, making it more effective in clinical applications.
Tranexamic acid acts primarily by blocking lysine receptors on plasminogen molecules. This action prevents the activation of plasmin, which is responsible for fibrin degradation during fibrinolysis.
Relevant analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the identity and purity of tranexamic acid in pharmaceutical formulations.
Tranexamic acid has diverse scientific uses:
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7